![molecular formula C21H17N3O3S B4929216 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4929216.png)
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic aromatic or heteroaromatic amines. For example, the synthesis of various propanamide derivatives has been accomplished through reactions involving initial amine preparation followed by acylation, amidation, or sulfonation processes to introduce the desired functional groups (Reddy et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray diffraction analysis is sometimes employed to unequivocally establish the configuration around certain bonds or to determine the crystal structure (Gabriele et al., 2006).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions depending on their functional groups. For example, propanamides with specific substituents might undergo cycloaddition, substitution, or elimination reactions. Their chemical properties, such as reactivity towards nucleophiles or electrophiles, are influenced by the nature and position of substituents on the aromatic rings or the heteroatoms present in the molecule (Ming-zhi et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, including melting points, boiling points, solubility in different solvents, and crystalline structure, can be determined using standard laboratory techniques. These properties are crucial for predicting the behavior of these compounds under different conditions and for their formulation into usable products (Fun et al., 2009).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity towards acids or bases, stability under various conditions, and the ability to form salts or complexes with metals are integral to understanding the behavior of these compounds in biological systems or in industrial applications. These properties are often inferred from the molecular structure and confirmed through experimental data (Zaky et al., 2016).
Mechanism of Action
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-6-8-14(9-7-13)17-12-28-21(22-17)23-18(25)10-11-24-19(26)15-4-2-3-5-16(15)20(24)27/h2-9,12H,10-11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUULBOUWBQYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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